4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Aromatase Inhibitors in Cancer Treatment
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has been studied for its potential role in cancer treatment, particularly in inhibiting estrogen biosynthesis. A study conducted by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds including sec-butyl derivatives for their inhibitory effects on human placental aromatase. These compounds demonstrated stronger inhibition compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. This suggests that derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride might be effective in treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).
Role in Selective Serotonin Reuptake Inhibition
Paroxetine hydrochloride, a derivative related to 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI). Paroxetine is used for treating several disorders, including depression, anxiety, and posttraumatic stress disorder. The study by Germann et al. (2013) provides comprehensive information on the physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects of Paroxetine (Germann et al., 2013).
Synthesis of Key Pharmaceutical Intermediates
The compound is also significant in the synthesis of key pharmaceutical intermediates. Wang et al. (2015) discussed the synthesis of a derivative of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, used as a key intermediate in the production of Vandetanib, an anti-cancer drug. This study highlights the importance of such compounds in the pharmaceutical industry (Wang et al., 2015).
Neuroprotective Activity
In the field of neurology, a novel class of compounds, including derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, has shown neuroprotective activity. Annoura et al. (1999) synthesized a series of arylpiperidines with blocking effects on neuronal Na+ and T-type Ca2+ channels, indicating potential for treatment in ischemic conditions (Annoura et al., 1999).
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds provides valuable insights into the properties and potential applications of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride. Szafran et al. (2007) examined the structure of 4-carboxypiperidinium chloride, a related compound, which can contribute to understanding the physical and chemical properties of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (Szafran et al., 2007).
properties
IUPAC Name |
4-(2-butan-2-ylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONXKICNHIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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